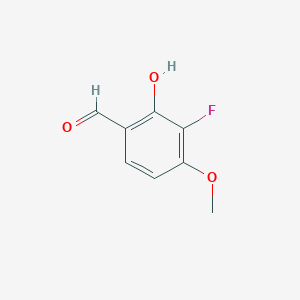

3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Übersicht

Beschreibung

3-Fluoro-4-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

Synthesis Analysis

3-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole . Another synthesis method involves mixing 3-Fluoro-4-methoxybenzaldehyde with 48% HBr, heating to 140 °C and stirring under an argon atmosphere for 3 hours .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 . The InChI key is SOQCZBSZZLWDGU-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases . It is also a reagent for the synthesis of substituted pyrazolyl piperidine derivatives as antiplatelet agents with antiplatelet aggregation activity in the human body .Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzaldehyde has a melting point of 34-35 °C (lit.) and a boiling point of 129-132°C at 11mm . Its density is predicted to be 1.192±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . It is sensitive to air .Wissenschaftliche Forschungsanwendungen

Fluorinated Building Block

“3-Fluoro-2-hydroxy-4-methoxybenzaldehyde” is an aryl fluorinated building block . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.

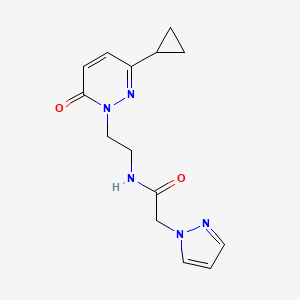

Synthesis of N-Phenethylacrylamide Derivatives

This compound may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide . These types of compounds are often studied for their potential biological activities.

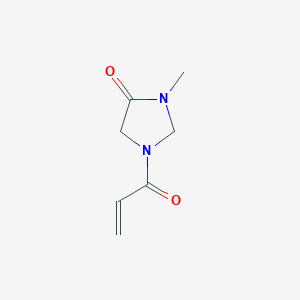

Synthesis of Pyrazolone Derivatives

It can also be used in the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . Pyrazolone derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Schiff Base Ligand Synthesis

It is employed in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form complexes with most of the transition metals. These complexes are widely used in catalysis, medicinal chemistry, and as optical materials.

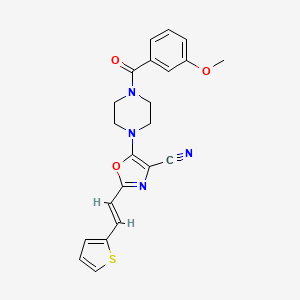

LPA1R Antagonists Synthesis

It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts . LPA1R antagonists have potential therapeutic applications in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.

Tyrosine Kinase 6 Proteinase Inhibitors Synthesis

Also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors have potential applications in cancer therapy as they can block the signaling pathways that promote cell proliferation and survival.

Safety and Hazards

Zukünftige Richtungen

3-Fluoro-4-methoxybenzaldehyde may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

Eigenschaften

IUPAC Name |

3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIHBKCATSECDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-hydroxy-4-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane](/img/structure/B2683199.png)

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone](/img/structure/B2683209.png)